Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)- Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)-
Brand Name: Vulcanchem
CAS No.: 114872-15-0
VCID: VC20883840
InChI: InChI=1S/C59H80N14O13S2/c1-86-38-20-16-36(17-21-38)28-41(50(62)78)69-51(79)39(12-8-26-65-58(63)64)68-56(84)46-13-9-27-73(46)57(85)45(33-87)72-55(83)44(31-48(61)76)71-52(80)40(22-23-47(60)75)67-54(82)43(29-34-10-4-2-5-11-34)70-53(81)42(30-35-14-18-37(74)19-15-35)66-49(77)32-59(88)24-6-3-7-25-59/h2,4-5,10-11,14-21,33,39-46,74,88H,3,6-9,12-13,22-32H2,1H3,(H2,60,75)(H2,61,76)(H2,62,78)(H,66,77)(H,67,82)(H,68,84)(H,69,79)(H,70,81)(H,71,80)(H,72,83)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S
Molecular Formula: C59H80N14O13S2
Molecular Weight: 1257.5 g/mol

Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)-

CAS No.: 114872-15-0

Cat. No.: VC20883840

Molecular Formula: C59H80N14O13S2

Molecular Weight: 1257.5 g/mol

* For research use only. Not for human or veterinary use.

Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)- - 114872-15-0

Specification

CAS No. 114872-15-0
Molecular Formula C59H80N14O13S2
Molecular Weight 1257.5 g/mol
IUPAC Name (2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Standard InChI InChI=1S/C59H80N14O13S2/c1-86-38-20-16-36(17-21-38)28-41(50(62)78)69-51(79)39(12-8-26-65-58(63)64)68-56(84)46-13-9-27-73(46)57(85)45(33-87)72-55(83)44(31-48(61)76)71-52(80)40(22-23-47(60)75)67-54(82)43(29-34-10-4-2-5-11-34)70-53(81)42(30-35-14-18-37(74)19-15-35)66-49(77)32-59(88)24-6-3-7-25-59/h2,4-5,10-11,14-21,33,39-46,74,88H,3,6-9,12-13,22-32H2,1H3,(H2,60,75)(H2,61,76)(H2,62,78)(H,66,77)(H,67,82)(H,68,84)(H,69,79)(H,70,81)(H,71,80)(H,72,83)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Standard InChI Key JCTXIQOEEDLTJO-QVWIHFFISA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C=S)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S
SMILES COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S
Canonical SMILES COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S

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